2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by their fused tricyclic structure, which includes an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Protocol: A base-promoted protocol is employed, where potassium phosphate (K3PO4) or potassium carbonate (K2CO3) acts as the promoter.
Reaction Conditions: The reaction is carried out under metal-free conditions, which makes it environmentally friendly and suitable for large-scale production.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the base-promoted synthesis described above can be adapted for industrial-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenated reagents and catalysts are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: Its stability and reactivity make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: A structurally similar compound with different functional groups.
10,11-Dihydro-5H-dibenz[b,f]azepine:
Uniqueness
2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
8-amino-5-(2-methoxyethyl)benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-9-8-18-13-4-2-3-5-15(13)21-14-7-6-11(17)10-12(14)16(18)19/h2-7,10H,8-9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPKNXFYQXUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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